molecular formula C18H21FN4O3 B12268463 N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide

N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide

Cat. No.: B12268463
M. Wt: 360.4 g/mol
InChI Key: GQXLQLIDVMTPGI-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorophenyl group and a methoxypyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and attachment of the methoxypyrimidinyl group. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-fluorophenyl)methyl]-4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carboxamide stands out due to its unique combination of a fluorophenyl group and a methoxypyrimidinyl group attached to a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21FN4O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carboxamide

InChI

InChI=1S/C18H21FN4O3/c1-25-16-11-20-17(21-12-16)26-15-6-8-23(9-7-15)18(24)22-10-13-2-4-14(19)5-3-13/h2-5,11-12,15H,6-10H2,1H3,(H,22,24)

InChI Key

GQXLQLIDVMTPGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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